
4-Formyl-2-methoxyphenyl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-2-methoxyphenyl 4-fluorobenzoate is a compound that is structurally related to various intermediates used in the synthesis of complex organic molecules. While the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the chemical behavior and properties that 4-Formyl-2-methoxyphenyl 4-fluorobenzoate might exhibit.
Synthesis Analysis
The synthesis of related compounds involves the use of condensation reactions, as seen in the preparation of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is synthesized from methyl 4-bromobenzoate and iso-vanilline. The reaction conditions, such as the choice of catalyst and condensing agents, significantly affect the yield. For instance, a combination of cupric oxide and a mixture of calcium carbonate with potassium carbonate was found to be the most effective catalyst and condensing agent, respectively .
Molecular Structure Analysis
The molecular structure of related compounds, such as the 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, has been characterized using techniques like NMR, elemental analysis, and FTIR spectroscopy. These compounds exhibit planar carbonyl and thiourea groups with an antiperiplanar conformation, which is stabilized by intramolecular hydrogen bonding. The crystal packing of these molecules is characterized by intermolecular hydrogen bonds forming centrosymmetric dimers .
Chemical Reactions Analysis
The related compounds synthesized in these studies are intermediates for further chemical reactions. For example, the synthesis of 4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid involves a Schiff reaction, which is a type of condensation reaction. This particular synthesis also includes an O-methylation step using [11C]iodomethane .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Formyl-2-methoxyphenyl 4-fluorobenzoate are not directly reported, the properties of similar compounds can provide some insights. For instance, the solubility, melting points, and stability of these compounds can be inferred from their structural characteristics and the presence of functional groups such as carbonyl, methoxy, and fluorobenzoyl moieties. The intermolecular and intramolecular hydrogen bonding patterns observed in related compounds suggest that 4-Formyl-2-methoxyphenyl 4-fluorobenzoate may also exhibit similar solid-state properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Characterization
- Y-Shaped Fluorophores Synthesis: Utilized in the synthesis of Y-shaped fluorophores with an imidazole core containing crown ether moieties. These compounds exhibit significant photostability and a range of emission maxima in various solvents, demonstrating potential for applications in fluorescence-based technologies (Doğru, Urut, & Bayramin, 2015).
Development of Fluorescent Probes
- Fluorescent Probes Sensing pH and Metal Cations: The compound is used in developing fluorescent probes sensitive to pH changes and selective in metal cation sensing. This highlights its potential in biochemical and environmental monitoring applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Anaerobic Transformation Studies
- Mechanism of Phenol to Benzoate Transformation: Employed as an analogue in studying the anaerobic transformation of phenol to benzoate. This research provides insights into environmental biodegradation processes (Genthner, Townsend, & Chapman, 1989).
Catalytic Applications
- Palladium(II) Chloride Complex Formation: Used in creating compounds that form complexes with palladium(II) chloride, demonstrating high catalytic activity in the Suzuki reaction. This has implications for synthetic chemistry and industrial applications (Potkin, Bumagin, Dikusar, Petkevich, & Kurman, 2019).
Radiochemistry in Medical Applications
- Synthesis of Radioligands: Involved in the synthesis of radioligands for potential applications in medical imaging, particularly in brain studies (Vos & Slegers, 1994).
Biodegradation Pathways
- New Pathway in Bacterial Degradation: Contributed to identifying a new pathway for the bacterial degradation of fluorinated compounds, aiding in understanding microbial remediation processes (Oltmanns, Müller, Otto, & Lingens, 1989).
Protein and Peptide Labeling
- Labeling Agents in Biochemistry: Utilized in the synthesis of agents for labeling proteins and peptides, significant for biochemical research and diagnostics (Vaidyanathan & Zalutsky, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through covalent bonding, given the presence of a formyl group which can participate in such reactions . More research is needed to confirm this and to elucidate the exact nature of these interactions .
Biochemical Pathways
The biochemical pathways affected by 4-Formyl-2-methoxyphenyl 4-fluorobenzoate are currently unknown. Given the compound’s structure, it may be involved in pathways related to aromatic compounds or those involving fluorinated molecules .
Pharmacokinetics
As such, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Result of Action
It is possible that the compound could have antioxidant and anticancer properties
Action Environment
The action, efficacy, and stability of 4-Formyl-2-methoxyphenyl 4-fluorobenzoate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes .
Eigenschaften
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZDAPSMYHGRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 4-fluorobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)
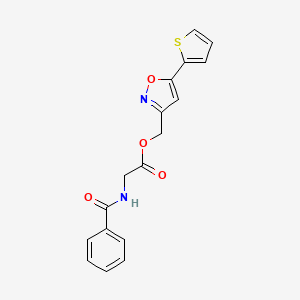
![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)

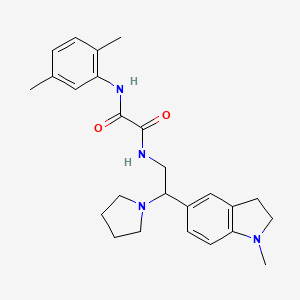
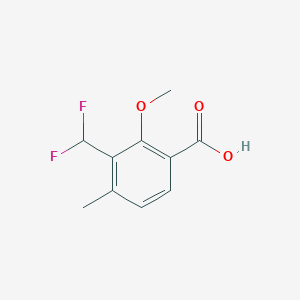
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B3011329.png)
![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)
![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)
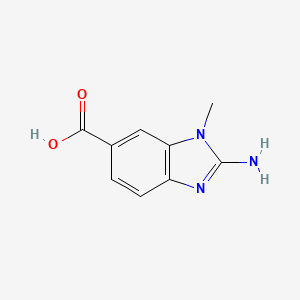
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)
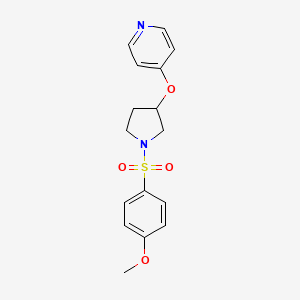
![5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride](/img/structure/B3011337.png)
